molecular formula C17H22O5 B3028947 Lipiferolide CAS No. 41059-80-7

Lipiferolide

Cat. No. B3028947
CAS RN: 41059-80-7
M. Wt: 306.4 g/mol
InChI Key: ODYJJNFWFYUXSS-RMKNXTFCSA-N
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Description

Lipiferolide is a germacranolide, a type of sesquiterpene lactone . It is a natural product that can be isolated from Liriodendron tulipifera .


Molecular Structure Analysis

Lipiferolide has a molecular formula of C17H22O5 . Its average mass is 306.354 Da and its monoisotopic mass is 306.146729 Da .


Physical And Chemical Properties Analysis

Lipiferolide has a molecular weight of 306.35 . It is a sesquiterpene lactone acetate . More specific physical and chemical properties are not available in the literature I have access to.

Scientific Research Applications

Safety and Hazards

Lipiferolide is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

[(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYJJNFWFYUXSS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxyparthenolide

CAS RN

41059-80-7
Record name LIPIFEROLIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Lipiferolide and where is it found?

A1: Lipiferolide is a sesquiterpene lactone, a class of naturally occurring compounds often studied for their biological activities. It was first isolated from the leaves and root bark of the tulip tree (Liriodendron tulipifera L.). [, ] Other plant sources have also yielded lipiferolide, including Vicoa pentanema and Liriodendron chinense. [, ]

Q2: What is the structure of Lipiferolide?

A2: Lipiferolide possesses a germacranolide skeleton, a specific type of sesquiterpene lactone structure. While its exact molecular formula and weight aren't explicitly provided in the abstracts, its structure has been elucidated using spectroscopic methods, including NMR. Researchers have extensively studied its reactivity, particularly acid-catalyzed cyclization reactions. []

Q3: What are the reported biological activities of Lipiferolide?

A3: Lipiferolide has demonstrated cytotoxic activity, meaning it can inhibit the growth and survival of cancer cells. [, ] Specifically, it has shown noteworthy cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A-549). [] Additionally, lipiferolide exhibits quinone reductase (QR)-inducing activity in Hepa lclc7 cells, which is linked to its potential anticancer properties. [] Further research has identified its ability to inhibit farnesyl protein transferase, an enzyme involved in critical cellular processes often implicated in tumor development. []

Q4: How is Lipiferolide biosynthesized?

A4: Studies using carbon-13 labeled glucose revealed that lipiferolide, like abscisic acid, is biosynthesized via the non-mevalonate pathway in the tulip tree. This pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, utilizes different precursors than the mevalonate pathway more commonly found in other organisms. []

Q5: Have any derivatives of Lipiferolide been studied?

A5: Yes, researchers have synthesized derivatives of lipiferolide, including peroxyferolide. This derivative, formed through photosensitized oxygenation of lipiferolide, also exhibits cytotoxic activity. [] The creation and study of such derivatives provide insights into structure-activity relationships and can help identify more potent or selective compounds for further development.

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